Parcetasal
Overview
Description
Ecabet is a small molecule compound primarily used as a gastro-protective agent. It is marketed in Japan for the treatment of gastric ulcers and gastritis. Ecabet increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, making it useful in treating dry eye syndrome .
Preparation Methods
Ecabet sodium can be synthesized through a sulfonation reaction of dehydroabietic acid. The process involves the following steps :
Sulfonation: Dehydroabietic acid is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form ecabet sodium.
Purification: The product is purified through crystallization or other suitable methods to obtain ecabet sodium in its desired form.
Chemical Reactions Analysis
Ecabet undergoes various chemical reactions, including:
Oxidation: Ecabet can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of ecabet can lead to the formation of dehydroabietic acid derivatives.
Substitution: Ecabet can undergo substitution reactions, particularly at the sulfonic acid group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ecabet has a wide range of scientific research applications :
Chemistry: Ecabet is used as a model compound in studies involving sulfonation and related reactions.
Biology: Ecabet’s ability to increase mucin production makes it valuable in research on mucosal protection and related biological processes.
Medicine: Ecabet is used in the treatment of gastric ulcers, gastritis, and dry eye syndrome. It has also been investigated for its potential in treating functional dyspepsia and ulcerative colitis.
Industry: Ecabet is used in the pharmaceutical industry for the development of gastro-protective agents and other related drugs.
Mechanism of Action
Ecabet exerts its effects through several mechanisms :
Inhibition of Helicobacter pylori: Ecabet inhibits the activity of urease and NADPH oxidase in Helicobacter pylori, reducing bacterial adhesion to the gastric mucosa.
Inhibition of Pepsin: Ecabet inhibits pepsin activity in the gastric juice, protecting the gastric mucosa from digestion.
Mucin Production: Ecabet increases the production of mucin by conjunctival goblet cells and corneal epithelia, enhancing the protective barrier of the mucosal surfaces.
Comparison with Similar Compounds
Ecabet is unique in its dual action of inhibiting Helicobacter pylori and increasing mucin production . Similar compounds include:
Sucralfate: Used for treating ulcers by forming a protective barrier on the ulcer surface.
Misoprostol: A prostaglandin analog that protects the gastric mucosa by increasing mucus and bicarbonate secretion.
Bismuth Subsalicylate: Used for treating gastrointestinal disorders by forming a protective coating and exhibiting antimicrobial properties.
Ecabet stands out due to its specific inhibition of Helicobacter pylori enzymes and its ability to enhance mucin production, making it a versatile compound in gastro-protection and mucosal health.
Properties
IUPAC Name |
N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRLADYRFPQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868973 | |
Record name | N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87549-36-8 | |
Record name | Parcetasal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARCETASAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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